Crambescin C1

描述

Crambescin C1 is a guanidine alkaloid derived from the Mediterranean marine sponge Crambe crambe. This compound has garnered significant interest due to its unique biological activities, including its ability to induce metallothionein genes and increase nitric oxide production, which can lead to vasodilation and hypotensive effects .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Crambescin C1 involves the extraction of guanidine alkaloids from the sponge Crambe crambe. The compound is typically purified using high-performance liquid chromatography-mass spectrometry (HPLC-MS) and nuclear magnetic resonance (NMR) spectroscopy to ensure a purity of at least 95% .

Industrial Production Methods

Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through extraction from natural sources, followed by purification and characterization using advanced analytical techniques .

化学反应分析

Structural Characteristics

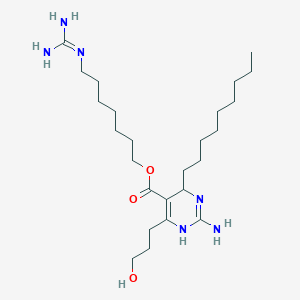

Crambescin C1 is characterized by a unique guanidine-containing structure with a 24-carbon chain. Key molecular features include:

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₂₄H₄₆N₆O₃ | |

| Molecular weight | 466.36 g/mol | |

| Homologue designation | m=4, n=6 (chain configuration) |

This structure underpins its interactions with cellular targets, particularly in metabolic and regulatory pathways .

Gene Expression Modulation

This compound induces transcriptional changes in HepG2 cells:

-

Upregulation : Genes involved in sterol metabolism (e.g., CYP51A1), glucose metabolism, and metallothionein synthesis (e.g., MT1/2) .

-

Downregulation : Cell cycle regulators (CDK1, CCNA2), DNA repair genes (BRCA1), and oxidative stress response elements .

These changes correlate with dose-dependent effects:

-

At 5 μM, CC1 suppresses ROS generation by 40% via metallothionein induction .

-

At 10 μM, it inhibits cell proliferation by 33% through G0/G1 cell cycle arrest .

Antioxidant Activity

This compound enhances cellular resistance to oxidative stress by:

-

Elevating metallothionein-1/2 protein levels by 2.5-fold after 48-hour exposure .

-

Reducing ROS production by 50% in t-BHP-treated HepG2 cells .

Cell Cycle Arrest

At higher concentrations (10 μM), CC1 disrupts cell cycle progression:

Comparative Reactivity

This compound exhibits distinct bioactivity compared to analogues:

| Compound | Key Activity | Potency vs. CC1 |

|---|---|---|

| Crambescin A1 | Minimal gene regulation | 10x weaker |

| Crambescidins | Cytotoxic, antiviral effects | Not directly comparable |

CC1’s dual role—cytoprotective at low doses and antiproliferative at high doses—highlights its unique reactivity profile .

Unresolved Mechanisms

-

Synthetic Pathways : Biosynthetic routes for CC1 remain uncharacterized.

-

Metabolic Fate : No data on enzymatic degradation or metabolite identification exists in current literature.

科学研究应用

Cytoprotective Effects and Anticancer Activity

Cytoprotection in HepG2 Cells

CC1 has been shown to exert significant cytoprotective effects on human hepatocellular carcinoma cells (HepG2). Research indicates that CC1 protects these cells against oxidative stress by inducing metallothionein expression, which plays a crucial role in cellular defense against oxidative damage. At high concentrations, CC1 inhibits cell proliferation by arresting the cell cycle in the G0/G1 phase, leading to decreased tumor growth .

Mechanism of Action

The mechanism through which CC1 operates involves the modulation of gene expression related to cell cycle regulation and antioxidant responses. Transcriptomic analyses revealed that CC1 treatment resulted in the upregulation of genes associated with cellular homeostasis and downregulation of those involved in cell cycle progression, thereby inhibiting tumor cell proliferation .

Nitric Oxide Production

Role as a Substrate for Nitric Oxide Synthases

Recent studies have identified CC1 as a potential substrate for endothelial nitric oxide synthase (eNOS) and inducible nitric oxide synthase (iNOS). It has been observed that CC1 enhances nitric oxide (NO) production in HepG2 cells and induces vasodilation in rat aortic rings. This effect is attributed to CC1's ability to bind to the active sites of eNOS and iNOS, facilitating increased NO bioavailability .

Implications for Vascular Health

The vasodilatory effects of CC1 suggest its potential utility in treating conditions characterized by impaired NO production, such as hypertension. In vivo studies demonstrated that CC1 administration led to significant hypotensive effects in anesthetized rats, indicating its therapeutic promise for cardiovascular diseases .

Summary of Key Findings

| Application Area | Findings |

|---|---|

| Cytoprotection | Protects HepG2 cells from oxidative injury; induces metallothionein expression |

| Anticancer Activity | Inhibits tumor cell proliferation; arrests cell cycle in G0/G1 phase |

| Nitric Oxide Production | Acts as a substrate for eNOS and iNOS; increases NO levels leading to vasodilation |

| Therapeutic Potential | Shows promise for treating hypertension and other vascular diseases |

Study 1: Effects on HepG2 Cells

In a controlled study, HepG2 cells were treated with varying concentrations of CC1. The results indicated that at concentrations above 5 μM, there was a marked decrease in cell viability and significant changes in gene expression profiles related to oxidative stress response and cell cycle regulation .

Study 2: Vasodilatory Effects

In another study involving rat aortic rings, the administration of CC1 resulted in both endothelium-dependent and endothelium-independent relaxation responses. This was linked to enhanced NO production, demonstrating the compound's potential as a therapeutic agent for managing vascular tone and blood pressure .

作用机制

Crambescin C1 exerts its effects by acting as a substrate for inducible nitric oxide synthase (iNOS) and endothelial nitric oxide synthase (eNOS), leading to increased production of nitric oxide. This, in turn, induces vasodilation and reduces vascular tone. The compound also induces metallothionein genes, which play a role in protecting cells against oxidative injury .

相似化合物的比较

Crambescin C1 is similar to other guanidine alkaloids, such as Crambescin A1 and Homo-crambescin C1. this compound is unique in its ability to induce both endothelium-dependent and endothelium-independent relaxation, making it a potent vasodilator. Additionally, this compound has a higher binding affinity to nitric oxide synthase enzymes compared to Crambescin A1, due to its hydroxylated chain and pyrimidine moiety .

List of Similar Compounds

- Crambescin A1

- Homo-crambescin C1

生物活性

Crambescin C1 (CC) is a guanidine alkaloid derived from the marine sponge Crambe crambe. Recent studies have highlighted its potential biological activities, particularly in relation to cancer cell proliferation, oxidative stress response, and nitric oxide (NO) production. This article provides a comprehensive overview of the biological activity of this compound, including detailed research findings, case studies, and data tables.

Overview of this compound

This compound belongs to a class of compounds known as crambescins, which have been less extensively studied compared to their crambescidin counterparts. Initial research has indicated that CC exhibits significant cytoprotective effects and influences various cellular processes in human hepatocarcinoma cells (HepG2).

Cell Viability and Proliferation

Research indicates that this compound can reduce cell viability in HepG2 cells, particularly at higher concentrations. A study utilizing MTT assays found that:

- At 5 µM concentration, CC reduced cell viability by approximately 22% after 48 hours.

- At 10 µM, there was a significant decrease in cell proliferation, correlating with G0/G1 phase arrest in the cell cycle.

The following table summarizes the effects of different concentrations of CC on HepG2 cell viability:

| Concentration (µM) | Cell Viability Reduction (%) | Time (hours) |

|---|---|---|

| 1 | No effect | 24 |

| 5 | 22 | 48 |

| 10 | Significant reduction | 24 |

These findings suggest that CC may inhibit tumor growth by inducing cell cycle arrest and promoting apoptosis at elevated concentrations .

Transcriptomic Changes

Transcriptomic analyses revealed that this compound significantly alters gene expression profiles in HepG2 cells. The analysis showed:

- At 5 µM , CC induced the expression of 56 genes and repressed 658 genes .

- At 10 µM , it induced 617 genes while repressing 750 genes .

Gene ontology analysis indicated that CC affects pathways related to blood coagulation, amino acid metabolism, and lipid metabolism. Notably, it upregulates metallothionein (MT) genes, which are crucial for cellular defense against oxidative stress .

Nitric Oxide Production

This compound has been identified as a potential substrate for endothelial nitric oxide synthase (eNOS) and inducible nitric oxide synthase (iNOS), leading to increased NO production:

- In HepG2 cells, CC significantly enhanced NO levels.

- In isolated rat aortic rings, CC induced endothelium-dependent relaxation associated with eNOS activation and endothelium-independent relaxation related to iNOS activation.

The following table summarizes the effects of CC on NO production:

| Compound | NO Production Effect | Mechanism |

|---|---|---|

| This compound | Increased | eNOS/iNOS activation |

| Homo-Crambescin C1 | Increased | eNOS/iNOS activation |

| Crambescin A1 | No significant effect | - |

These findings suggest that CC could be a promising candidate for developing therapeutics aimed at enhancing NO bioavailability, which is often compromised in various cardiovascular diseases .

In Vivo Studies

In vivo experiments demonstrated the hypotensive effects of this compound when administered to anesthetized rats. The results indicated a significant reduction in blood pressure, attributed to enhanced NO production and subsequent vasodilation:

- Administration of CC resulted in a measurable decrease in systolic blood pressure.

- The hypotensive effect was sustained over time, suggesting potential therapeutic applications for hypertension management.

属性

IUPAC Name |

7-(diaminomethylideneamino)heptyl 2-amino-6-(3-hydroxypropyl)-4-nonyl-1,4-dihydropyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H48N6O3/c1-2-3-4-5-6-8-11-15-20-22(21(16-14-18-32)31-25(28)30-20)23(33)34-19-13-10-7-9-12-17-29-24(26)27/h20,32H,2-19H2,1H3,(H4,26,27,29)(H3,28,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUUWQLVVDDWNMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC1C(=C(NC(=N1)N)CCCO)C(=O)OCCCCCCCN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H48N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40931541 | |

| Record name | 7-Carbamimidamidoheptyl 6-(3-hydroxypropyl)-2-imino-4-nonyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40931541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142605-06-9 | |

| Record name | Crambescin C1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142605069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Carbamimidamidoheptyl 6-(3-hydroxypropyl)-2-imino-4-nonyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40931541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。